molecular formula C11H11N3O4 B14155298 2-Ethyl-1-methyl-3,5-dinitro-1h-indole CAS No. 3484-17-1

2-Ethyl-1-methyl-3,5-dinitro-1h-indole

Cat. No.: B14155298
CAS No.: 3484-17-1
M. Wt: 249.22 g/mol
InChI Key: GIBAWVVBJMJZNQ-UHFFFAOYSA-N
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Description

2-Ethyl-1-methyl-3,5-dinitro-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of nitro groups at positions 3 and 5 of the indole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methyl-3,5-dinitro-1h-indole typically involves the nitration of 2-Ethyl-1-methyl-1h-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available indole derivatives. The process includes alkylation to introduce the ethyl and methyl groups, followed by nitration to add the nitro groups at the desired positions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methyl-3,5-dinitro-1h-indole can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents like potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

    Reduction: 2-Ethyl-1-methyl-3,5-diamino-1h-indole.

    Oxidation: 2-Ethyl-1-methyl-3,5-dinitroso-1h-indole.

    Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

2-Ethyl-1-methyl-3,5-dinitro-1h-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methyl-3,5-dinitro-1h-indole involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-ethyl-3,5-dinitro-1h-indole: Similar structure but different substitution pattern.

    1-Methyl-2-ethyl-3,5-dinitro-1h-indole: Different position of the ethyl and methyl groups.

    3,5-Dinitro-1h-indole: Lacks the ethyl and methyl groups.

Uniqueness

2-Ethyl-1-methyl-3,5-dinitro-1h-indole is unique due to the specific positioning of its ethyl and methyl groups, which can influence its reactivity and biological activity. The presence of two nitro groups also makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

3484-17-1

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

2-ethyl-1-methyl-3,5-dinitroindole

InChI

InChI=1S/C11H11N3O4/c1-3-9-11(14(17)18)8-6-7(13(15)16)4-5-10(8)12(9)2/h4-6H,3H2,1-2H3

InChI Key

GIBAWVVBJMJZNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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